Diisopropanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2, Array | |
| Record name | DIISOPROPANOLAMINE | |
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| Record name | DIISOPROPANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8020179 | |
| Record name | Diisopropanolamine | |
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Molecular Weight |
133.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
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| Record name | 2-Propanol, 1,1'-iminobis- | |
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Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
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Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
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Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
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Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
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Color/Form |
White waxy solid | |
CAS No. |
110-97-4, 68153-96-8 | |
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Melting Point |
107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |
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Synthesis and Mechanistic Pathways of Diisopropanolamine
Advanced Synthetic Methodologies for Diisopropanolamine
Modern synthetic strategies for producing this compound are centered on optimizing reaction parameters to favor the formation of the desired secondary amine over other products.
The primary industrial method for preparing this compound is the reaction of ammonia (B1221849) with propylene (B89431) oxide. wikipedia.orgnih.gov This process typically yields a mixture of monoisopropanolamine (MIPA), this compound (DIPA), and triisopropanolamine (B86542) (TIPA), which must then be separated. google.com The reaction involves the nucleophilic attack of ammonia on the epoxide ring of propylene oxide.
The process parameters are critical for controlling the product distribution. A higher molar ratio of ammonia to propylene oxide generally favors the formation of MIPA, while lower ratios increase the yield of DIPA and TIPA. One patented method involves mixing liquid ammonia and water to form an ammonia solution, which is then thoroughly mixed with propylene oxide. google.com This mixture is preheated and then fed into a reactor where the synthesis occurs under high pressure and temperature. google.com A significant challenge in this synthesis is the formation of isomers, which can constitute 4-10% of the DIPA product. google.com
Table 1: Reaction Conditions for this compound Synthesis from Ammonia and Propylene Oxide An interactive data table summarizing various patented methodologies.
| Parameter | Method 1 google.com | Method 2 google.com | Method 3 patsnap.com |
| Ammonia:Propylene Oxide Molar Ratio | 5-8:1 | 6-10:1 | Not Specified |
| Temperature | 148–155 °C | 130–180 °C | 120-125 °C |
| Pressure | 16.0–18.0 MPa | 11–20 MPa | 12.6-13.8 MPa |
| Catalyst | None specified | Water | Water Absorption Molecular Sieve |
| Reaction Time | 1–3 hours | Not Specified | Not Specified |
Alternative synthetic pathways have been developed to produce related alkanolamines, demonstrating the versatility of epoxide chemistry. For instance, diethanol isopropanol (B130326) amine can be synthesized by reacting diethanolamine (B148213) with propylene oxide in the presence of water. google.com This method avoids the use of liquid ammonia and allows for the production of a product with a controllable molecular structure by substituting an active position on the diethanolamine molecule with propylene oxide. google.com The reaction is carried out at a lower temperature, around 70 °C, and can achieve high yields. google.com
N-Methyl this compound (MDIPA) is a tertiary amine derivative of DIPA with applications as an intermediate in the synthesis of surfactants. eastman.com
A common method for preparing MDIPA involves a multi-step process starting with this compound and paraformaldehyde. google.com In the first step, DIPA and paraformaldehyde are heated in a reactor under vacuum. google.com In this stage, DIPA itself acts as a depolymerizing agent for the paraformaldehyde, leading to the formation of an intermediate product. google.com The intermediate is then cooled and diluted with a solvent before proceeding to the next stage. google.com The final step involves the catalytic hydrogenation of the diluted intermediate to yield the N-methyl this compound product. google.com
Preparation of N-Methyl this compound (MDIPA)
Catalytic Systems in this compound Synthesis
The choice of catalyst is crucial in the synthesis of isopropanolamines from ammonia and propylene oxide. In some processes, water is used as a catalyst during the initial phase of the reaction. google.com After the reaction system is running, a mixture of water and monoisopropanolamine recovered from a dehydration tower can be used as the catalyst. google.com This process often operates with ammonia in a supercritical state to enhance the reaction. google.com
Another catalytic approach involves the use of a water absorption molecular sieve. patsnap.com This catalyst facilitates the reaction between liquid ammonia and propylene oxide under high temperature and pressure, followed by separation steps to isolate the desired isopropanolamine products. patsnap.com
Homogeneous Catalysis
The synthesis of DIPA from ammonia and propylene oxide is often conducted in the liquid phase where the catalyst is dissolved in the reaction medium, characteristic of homogeneous catalysis. Water is a common and cost-effective catalyst for this reaction. google.com In this process, aqueous ammonia is mixed with propylene oxide, and the reaction proceeds under controlled temperature and pressure. google.com The water acts as a catalyst, facilitating the ring-opening of the propylene oxide epoxide by the nucleophilic ammonia. google.com Generally, a lower concentration of ammonia (meaning a higher amount of water) allows for milder reaction conditions. google.com
Homogeneous catalysts based on tetrasubstituted ammonium (B1175870) and phosphonium (B103445) halides have also been studied for reactions involving propylene oxide, indicating their potential applicability in related synthesis pathways. pleiades.online Amine catalysts, particularly tertiary amines, are widely used to accelerate reactions involving isocyanates and hydroxyl groups, which are relevant to polyurethane chemistry where DIPA is an intermediate. vestachem.comamericanchemistry.com
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in catalyst recovery and product purification. researchgate.net While specific examples for DIPA synthesis are less detailed in readily available literature compared to homogeneous systems, the principles are widely applied in amine synthesis. Supported metal catalysts, such as copper on alumina (B75360) or silica, are used for direct reductive amination of ketones and the amination of alcohols, which are alternative routes to forming C-N bonds. researchgate.net For the production of amines from alcohols and ammonia, catalysts containing aluminum oxide, copper, nickel, and cobalt are employed. google.com The development of heterogeneous catalysts is a key area of research aimed at making chemical processes more efficient and sustainable. researchgate.net
Green Chemistry Approaches in DIPA Synthesis
Green chemistry principles are increasingly being applied to the synthesis of commodity chemicals like DIPA. A primary example is the use of water as a catalyst in the reaction of ammonia and propylene oxide, which avoids the need for more toxic or expensive catalysts. google.com Research also focuses on developing highly efficient protocols that reduce waste and energy consumption. One such approach involves using a higher concentration of ammonia (95-97%) with a smaller amount of water as a catalyst, and then recycling water and MIPA from downstream separation stages back into the reactor to act as catalysts. google.com This method reduces the amount of water that needs to be removed from the final product, thus saving energy. google.com
Further green approaches in related amine synthesis include solvent-free reaction conditions and the use of air as an oxidant in the presence of an amine catalyst, which presents a low-cost and industrially applicable pathway. researchgate.net
Historically, organic mercury compounds were used as highly effective catalysts in the production of polyurethane elastomers, a field where DIPA and other alkanolamines serve as intermediates or additives. zeromercury.orgminamataconvention.org These mercury catalysts provided a desirable curing profile with a delayed initial reaction followed by rapid curing. zeromercury.org However, due to the toxicity and environmental impact of mercury, which can be released as the polyurethane product ages and degrades, there has been a significant shift towards non-mercury alternatives. zeromercury.orgminamataconvention.org
The polyurethane industry has developed a wide range of mercury-free catalysts. uskoreahotlink.comkingindustries.com These alternatives are often based on metals such as bismuth, zinc, tin, titanium, and zirconium. zeromercury.orgmdpi.com Bismuth-based catalysts, for instance, have shown high efficiency and are considered non-toxic, making them a viable substitute for traditional tin and mercury catalysts. uskoreahotlink.commdpi.com Amine catalysts are also central to modern polyurethane formulations. vestachem.comturkchem.net While a single "drop-in" replacement for mercury with identical performance across all applications has been elusive, viable and effective non-mercury catalyst systems are now used in the vast majority of polyurethane elastomer applications. zeromercury.orgminamataconvention.org
Mechanistic Investigations of DIPA Formation
Reaction Kinetics and Thermodynamics
The formation of DIPA is part of a complex system of consecutive and parallel reactions. The reaction of ammonia with propylene oxide is an exothermic process. nih.gov The subsequent reaction of the formed MIPA with another propylene oxide molecule to yield DIPA is also exothermic. The hydrolysis of propylene oxide to form propylene glycol, a potential side reaction if excess water is present, has an enthalpy of reaction (ΔH) of -84,666 J/mol. nih.gov
| Parameter | Value |
|---|---|
| Molar Ratio (NH₃/H₂O) | 5 |
| Temperature | 32 °C |
| Reaction Time | 42 min |
| Propylene Oxide Conversion | 98.8% |
| MIPA Selectivity | 49.3% |
| DIPA Selectivity | 45.5% |
| TIPA Selectivity | 5.3% |
The reaction mechanism involves the nucleophilic attack of the amine (ammonia or a lower-order isopropanolamine) on one of the carbon atoms of the propylene oxide ring. guidechem.com In basic or neutral conditions, the attack predominantly occurs at the sterically less hindered carbon atom (the CH₂ group), following an Sₙ2 mechanism. guidechem.com
Stereochemical Considerations in DIPA Synthesis
Propylene oxide is a chiral molecule, and its reaction to form DIPA, which itself contains two chiral centers, introduces significant stereochemical complexity. The IUPAC name for DIPA is 1,1'-iminobis(propan-2-ol). nih.gov Industrial synthesis methods that react ammonia with propylene oxide often produce a mixture of isomers, which can be undesirable for specific applications like intermediates for pharmaceuticals or agricultural chemicals where only one stereoisomer is active. google.com The presence of these isomers, which can range from 4-10% in typical industrial products, complicates purification due to similar physical properties. google.com
Research has focused on developing synthesis methods that can control the formation of isomers to less than 1%. google.com This is achieved by carefully controlling reaction parameters such as temperature, pressure, and reactant molar ratios. By operating in a specific range, the reaction pathway can be guided to favor the formation of the desired 1,1'-iminobis(propan-2-ol) isomer over other structural isomers. google.com
| Parameter | Controlled Range |
|---|---|
| Molar Ratio (Ammonia:Propylene Oxide) | 5:1 to 8:1 |
| Reaction Temperature | 148 - 155 °C |
| Reaction Pressure | 16.0 - 18.0 MPa |
| Reaction Time | 1.5 - 3 hours |
| Resulting Isomer Content | < 1% |
The stereoselective synthesis of related amino alcohols and diols is an active area of research, often employing chiral catalysts or starting from chiral precursors to control the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov
Advanced Separation and Purification Technologies for Diisopropanolamine
Distillation and Filtration Techniques for DIPA Isolation
Distillation and filtration are fundamental techniques employed in the isolation and purification of Diisopropanolamine (DIPA). Distillation is the primary method for large-scale separation from reaction mixtures, while filtration is crucial for clarification and sample preparation for analysis.
Distillation is a thermally driven process that separates components of a liquid mixture based on differences in their boiling points. In the industrial production of DIPA, which often involves the reaction of ammonia (B1221849) with propylene (B89431) oxide, the resulting product is a mixture of mono-, di-, and triisopropanolamine (B86542), along with unreacted starting materials and byproducts. Rectification, a fractional distillation process, is employed to separate these components. The mixture is heated, and the component with the lower boiling point vaporizes first. This vapor travels up a distillation column, where it cools, condenses, and is collected. By carefully controlling the temperature and pressure within the column, high-purity DIPA can be isolated from the other isopropanolamines. Reactive distillation is an advanced form of this technique where the chemical reaction and the separation of products occur within a single unit. This integrated approach can enhance conversion rates and product selectivity while potentially reducing capital and energy costs by continuously removing products from the reaction zone.
Filtration is a physical separation process that removes solid particles from a fluid by passing it through a filter medium. In the context of DIPA, filtration serves several purposes.
Clarification: In industrial processes, filtration can remove any solid impurities, catalysts, or particulate matter from the crude DIPA liquid before or after distillation to improve product quality.
Sample Preparation: For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), filtration is a critical step. Samples of DIPA, especially from complex matrices like soil or industrial wastewater, must be filtered to remove insoluble particles that could damage the sensitive analytical equipment. gov.bc.ca Microfiltration (MF) is commonly used for this purpose. nih.gov Membranes with pore sizes typically around 0.45 µm are used to ensure the sample injected into the chromatograph is free of particulates. gov.bc.ca This process is vital for ensuring the reliability and longevity of the analytical column and system. gov.bc.canih.gov
Chromatographic Methods for DIPA Purification
Chromatographic methods are powerful analytical techniques for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, which lacks a strong chromophore, direct detection can be challenging, necessitating specialized approaches.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of DIPA in various samples. gov.bc.ca The method typically employs a reversed-phase separation mechanism. In this setup, a nonpolar stationary phase, most commonly an octadecylsilyl (C18) column, is used with a polar mobile phase. gov.bc.ca Because DIPA is a polar, water-miscible compound, its retention on a C18 column is often weak. gov.bc.ca Therefore, analytical methods rely on derivatization to increase its hydrophobicity and allow for effective separation and detection. gov.bc.ca
The separation principle involves injecting a prepared sample into the HPLC system, where it is carried by the mobile phase through the C18 column. The derivatized DIPA interacts with the stationary phase, and its retention time—the time it takes to travel through the column—is used for identification. Quantification is achieved by comparing the peak area of the DIPA derivative to that of calibration standards. gov.bc.ca
Table 1: Typical HPLC Conditions for DIPA Analysis
| Parameter | Condition | Source |
| Analytical Method | High-Performance Liquid Chromatography with UV or Fluorescence Detection | gov.bc.ca |
| Column | Octadecylsilyl (C18) reverse phase column | gov.bc.ca |
| Sample Preparation | Filtration using a 0.45 µm syringe filter | gov.bc.ca |
| Derivatization | Pre-column reaction with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | gov.bc.ca |
| Detection | UV or Fluorescence | gov.bc.ca |
Since DIPA does not possess a native chromophore or fluorophore, it is largely invisible to standard HPLC detectors like UV-Vis or Fluorescence detectors. To overcome this limitation, a pre-column derivatization step is employed. gov.bc.ca This involves reacting the DIPA molecules with a labeling agent that attaches a chromophoric or fluorophoric tag.
A widely used derivatizing agent for primary and secondary amines like DIPA is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). gov.bc.caresearchgate.net The reaction, conducted under alkaline conditions (typically using a borate buffer), transforms DIPA into a product with strong UV absorbance and fluorescence properties. gov.bc.caikm.org.my This chemical modification dramatically increases the sensitivity of the analysis, allowing for the detection of DIPA at very low concentrations. gov.bc.ca The resulting FMOC-DIPA derivative is highly fluorescent and stable, making it ideal for quantitative analysis. nih.gov After the derivatization reaction, the mixture is often acidified (e.g., with hydrochloric acid) to stabilize the derivatives before injection into the HPLC system. gov.bc.caikm.org.my
To ensure that an HPLC method provides accurate and reliable results for DIPA quantification, it must undergo rigorous development and validation, particularly for complex matrices like soil, wastewater, or cosmetic products. gov.bc.ca Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaguideline.com Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantification). pharmaguideline.comnih.gov
For DIPA analysis in environmental samples, a validated method must demonstrate:
Accuracy : The closeness of test results to the true value. This is often assessed by analyzing a certified reference material or a spiked sample with a known concentration of DIPA. For instance, a common requirement is an average recovery of 80-120% for lab control samples. gov.bc.ca
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). A typical acceptance criterion is an RSD of 20% or better. gov.bc.ca
Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other amines or matrix components. pharmaguideline.com
Linearity and Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com
Sensitivity : The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For DIPA in water, an approximate Method Detection Limit (MDL) might be around 100 µg/L. gov.bc.ca
Table 2: Example Method Validation Parameters for DIPA
| Validation Parameter | Typical Requirement | Source |
| Accuracy (Recovery) | 80-120% | gov.bc.ca |
| Precision (RSD) | ≤ 20% | gov.bc.ca |
| Matrix Spike Recovery | 70-130% | gov.bc.ca |
| MDL (Water) | ~100 µg/L | gov.bc.ca |
| MDL (Soil) | ~0.10 mg/kg | gov.bc.ca |
High-Performance Liquid Chromatography (HPLC) for DIPA Analysis
Membrane-Based Separations for DIPA
Membrane-based separation is an emerging technology that offers an energy-efficient alternative to traditional methods like distillation for separating liquid mixtures. mdpi.com These processes use a semi-permeable barrier (a membrane) to selectively transport certain molecules while retaining others. nih.gov For a water-soluble amine like DIPA, technologies such as pervaporation and membrane distillation are particularly relevant.
Pervaporation (PV) is a process where a liquid mixture is in contact with one side of a non-porous membrane, and a vacuum or sweep gas is applied to the other side. wikipedia.org The components of the mixture permeate through the membrane and are removed as a vapor. The separation is based on differences in the solubility and diffusivity of the components within the membrane material. petrosep.com This technique is not limited by vapor-liquid equilibrium, which makes it highly effective for breaking azeotropes or separating close-boiling components. nih.gov For separating DIPA from aqueous solutions, a hydrophilic membrane could be used to preferentially permeate water, thus concentrating the DIPA in the retentate stream. Conversely, an "organophilic" or amine-philic membrane could potentially be developed to selectively permeate DIPA.
Membrane Distillation (MD) is a thermally driven process where a porous, hydrophobic membrane separates a warm feed solution from a cooler permeate side. petrosep.com A vapor pressure difference across the membrane, caused by the temperature gradient, drives the transport of volatile components (like water and DIPA) through the membrane pores as vapor. Since the membrane is hydrophobic, the aqueous solution does not wet the pores, preventing the passage of the liquid phase. The separation selectivity depends on the relative volatility of the components. While MD is effective for separating volatile compounds from non-volatile solutes, its application for separating two volatile components like DIPA and water would depend on optimizing operating conditions to exploit differences in their vapor pressures. nih.gov
Adsorption Technologies for DIPA Separation
Adsorption is a surface phenomenon where molecules of a substance (adsorbate) adhere to the surface of a solid (adsorbent). mdpi.com This technology is widely used for purification and separation in both gas and liquid phases. The separation is based on the differential affinity of various components in a mixture for the adsorbent surface.
For this compound, which is a polar and basic compound, the primary adsorption mechanism involves ionic interactions. nih.gov When in aqueous solution, the amine group of DIPA can be protonated, forming a cation. This cation can then be adsorbed onto materials with cation-exchange capabilities. nih.gov
Clays and Soils : Natural materials like montmorillonite clay have been shown to adsorb DIPA. The adsorption capacity is linked to the material's cation exchange capacity (CEC). Materials with a higher CEC exhibit greater adsorption of DIPA. nih.gov
Zeolites : These are microporous, crystalline aluminosilicates with a well-defined pore structure. nih.gov Their surfaces can be tailored to be organophilic or hydrophilic. mdpi.com Due to their ion-exchange properties and ability to separate molecules based on size and polarity, zeolites are strong candidates for DIPA separation. nih.gov Low-silicate zeolites are often used for adsorbing polar molecules. mdpi.com Zeolites could be used to capture DIPA from either aqueous streams or from gas phases in packed bed adsorbers. The adsorbed DIPA can later be recovered by changing the temperature or pressure, or by using a displacement fluid in a regeneration step.
The effectiveness of an adsorption process depends on factors such as the choice of adsorbent, pH of the solution (which affects the protonation of DIPA), temperature, and the concentration of DIPA in the feed stream. mdpi.com
Application of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. A key feature of MOFs is their exceptionally high surface area and tunable pore size and chemistry. By carefully selecting the metal nodes and organic linkers, MOFs can be designed with specific pore environments to target and selectively adsorb molecules based on size, shape, and chemical affinity.
While the application of MOFs for the specific purification of this compound is an emerging area of research with limited published data, their inherent properties suggest significant potential. The separation of the isopropanolamine family (MIPA, DIPA, and TIPA) is challenging due to their similar chemical nature. However, they differ in molecular size and structure, which can be exploited by precisely engineered MOFs.
Research Findings and Potential Applications:
The theoretical basis for using MOFs in DIPA purification lies in "molecular sieving," where the framework's pores are tailored to be large enough to admit certain molecules while excluding others. For instance, a MOF could be designed with a pore diameter that allows the smaller monoisopropanolamine molecules to enter but excludes the bulkier di- and triisopropanolamine molecules.
Furthermore, the chemical functionality of the MOF's internal surface can be modified to enhance selectivity. For example, incorporating specific functional groups onto the organic linkers can create preferential binding sites for one type of isopropanolamine over another through hydrogen bonding or other intermolecular forces. While much of the current research on amine-functionalized MOFs focuses on CO2 capture, the underlying principles of creating specific amine-adsorbent interactions could be adapted for amine purification challenges.
Given the nascent stage of this specific application, detailed experimental data on the adsorption capacities or selectivity of MOFs for this compound is not yet widely available. However, the structural differences between the components of a typical crude isopropanolamine mixture provide a strong rationale for further investigation.
| Compound Name | Abbreviation | Molecular Formula | Molar Mass (g/mol) | Structural Complexity |
|---|---|---|---|---|
| Monoisopropanolamine | MIPA | C3H9NO | 75.11 | Primary Amine |
| This compound | DIPA | C6H15NO2 | 133.19 | Secondary Amine |
| Triisopropanolamine | TIPA | C9H21NO3 | 191.27 | Tertiary Amine |
Utilization of Molecular Sieves
Molecular sieves are crystalline aluminosilicates, known as zeolites, that possess a highly uniform network of pores and cavities of a specific size. google.com This well-defined structure allows them to function as adsorbents, separating molecules based on a size-exclusion mechanism. Molecules smaller than the pore opening are adsorbed into the crystal structure, while larger molecules are excluded. This makes them highly effective for purification and dehydration processes.
Research Findings and Applications:
The most immediate and well-established application of molecular sieves in the context of this compound purification is for dehydration. Water is a common impurity in crude DIPA, and its removal is essential for many applications. Based on the kinetic diameters of water and DIPA, a suitable molecular sieve can be selected for efficient water removal.
Dehydration: The kinetic diameter of a water molecule is approximately 2.65 Angstroms (Å). A 3A molecular sieve, which has a pore opening of 3 Å, is ideal for this purpose. It allows water molecules to be readily adsorbed while excluding the significantly larger this compound molecules. This process is highly efficient and can reduce water content to very low levels.
Separation of Isopropanolamines: In principle, molecular sieves could also be used to separate mixtures of MIPA, DIPA, and TIPA. This would require a molecular sieve with a pore size that is intermediate between the kinetic diameters of the different amine molecules. For example, a custom-synthesized or selected zeolite with a pore size larger than MIPA but smaller than DIPA could potentially separate the two. While the use of zeolites for the purification of other amines has been documented, specific research detailing the separation of isopropanolamine isomers using this method is not extensively published. google.com The feasibility depends on the precise kinetic diameters of the isopropanolamine molecules and the availability of molecular sieves with the required pore dimensions.
The selection of the appropriate molecular sieve is critical for the desired purification task. The table below outlines the characteristics of common molecular sieve types and their potential applicability to this compound purification.
| Molecular Sieve Type | Pore Diameter (Angstroms, Å) | Molecules Adsorbed | Potential Application for DIPA |
|---|---|---|---|
| 3A | 3 | Water, Ammonia | Excellent for dehydration of DIPA. The pores are large enough to admit water but exclude DIPA molecules. |
| 4A | 4 | Water, Carbon Dioxide, Ethanol | Suitable for dehydration, but may adsorb the smallest isopropanolamine (MIPA), requiring careful process control. |
| 5A | 5 | Normal paraffins, Alcohols | Could potentially adsorb MIPA and DIPA, making it more suitable for separating these from the larger TIPA. |
| 13X | 10 | Larger hydrocarbons, branched-chain molecules | Likely to adsorb all isopropanolamines; may have applications in removing bulkier impurities. |
Regeneration is a key advantage of molecular sieves. After becoming saturated with the adsorbed impurity (e.g., water), they can be regenerated by heating and/or applying a vacuum to drive off the adsorbed molecules, allowing for their reuse.
Environmental Fate and Bioremediation of Diisopropanolamine
Environmental Transport and Distribution Mechanisms
The movement and distribution of diisopropanolamine (DIPA) in the environment are primarily governed by its interaction with soil and aquifer materials. Its high water solubility and low volatility mean that its fate is closely tied to sorption processes in the subsurface. ccme.ca
The mobility of DIPA in the subsurface is controlled by its sorption to soil. ccme.ca This process is largely independent of the organic carbon content of the soil but is strongly influenced by the soil's cation exchange capacity (CEC). ccme.canih.gov Sorption involves the interaction of a contaminant, the sorbate (in this case, DIPA), with a solid, the sorbent (soil or aquifer matrix). epa.gov
As a weak base, this compound becomes protonated in the soil environment, forming a cation. This positively charged form of DIPA is then strongly sorbed to negatively charged sites on soil colloids, particularly clay minerals. ccme.ca This process, known as cation exchange, is a key mechanism controlling the retention of DIPA in soil. ccme.cafunaab.edu.ng Cation exchange capacity (CEC) refers to the total amount of positive ions that a soil can hold, making it a critical factor in determining the extent of DIPA sorption. au.dkmdpi.com The interaction is an electrochemical bond between the DIPA cation and the surface of the soil colloids. funaab.edu.ng
The type and amount of clay minerals in soil and aquifer materials significantly affect DIPA's mobility. gov.bc.ca Clay mineralogy plays a pivotal role because different clays possess varying surface areas and cation exchange capacities, which influence their ability to adsorb chemicals. mdpi.comresearchgate.net
| Material | Kd Value (L·kg⁻¹) | Implication for Mobility |
|---|---|---|
| Pure Montmorillonite | 16 to 42 | Strong Sorption, Low Mobility |
| Humus-Rich Soil | 2.0 | Weaker Sorption, Higher Mobility |
| Average Soils and Aquifer Materials | 2.2 | Moderate Sorption, Limited Mobility |
Volatilization is not considered an important environmental fate process for this compound. nih.gov Due to its tendency to exist as a cation in moist soil environments, it does not readily volatilize. nih.gov Furthermore, based on its low vapor pressure (estimated at 1.25 x 10⁻⁴ mm Hg at 25°C), DIPA is not expected to volatilize from dry soil surfaces either. nih.gov Environmental compartments are typically divided into soil, water, and air, and DIPA's properties limit its transfer to the air phase. taylorfrancis.com
Sorption to Soil and Aquifer Materials
Biodegradation Pathways of this compound
Biodegradation is a key process in the natural attenuation of this compound in the environment. This process relies on microorganisms to break down the compound, potentially leading to its complete mineralization. nih.gov
Indigenous soil bacteria have demonstrated the ability to readily degrade this compound under aerobic conditions, meaning in the presence of oxygen. ccme.caiaea.org Studies have shown that mixed populations of native bacteria can effectively mineralize DIPA. nih.gov
In one study, aerobic mixed cultures of bacteria were able to release between 73% and 79% of the carbon from radiolabeled ¹⁴C-DIPA as ¹⁴CO₂. nih.gov In contrast, pure cultures were less effective, liberating only 39% and 47% as ¹⁴CO₂, suggesting that a community of different bacteria is more efficient at complete degradation. nih.gov Another study provided evidence that DIPA was readily degraded in fine-textured soil contaminated with concentrations up to 350 mg·L⁻¹. ccme.ca
The biodegradation pathway involves the breakdown of the DIPA molecule, which results in the release of nitrogen in the form of ammonium (B1175870). nih.gov In aerobic batch cultures, it was observed that between one-third and one-half of the nitrogen from DIPA was converted to ammonium-N. nih.gov
| Culture Type | ¹⁴CO₂ Released (% of initial ¹⁴C-DIPA) |
|---|---|
| Mixed Culture 1 | 73% |
| Mixed Culture 2 | 79% |
| Pure Culture 1 | 39% |
| Pure Culture 2 | 47% |
Advanced Oxidation Processes (AOPs) for DIPA Degradation in Wastewater
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs are considered a promising technology for treating recalcitrant compounds like DIPA, which may be resistant to conventional biological treatment methods, especially at the high concentrations found in industrial wastewater (5,000 to 25,000 mg/L COD). researchgate.net
The Fenton process is an AOP that uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of degrading complex organic molecules. researchgate.netmdpi.com The photo-Fenton process is an enhancement of this method, where the inclusion of ultraviolet (UV) or visible light irradiation accelerates the generation of hydroxyl radicals and the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of the degradation process. mdpi.comutp.edu.my Both Fenton and photo-Fenton processes have been successfully applied to treat wastewater containing a variety of organic pollutants and have been investigated for the degradation of DIPA. researchgate.netutp.edu.my These methods are effective in breaking down DIPA into more environmentally benign fragments and can eventually lead to complete mineralization to CO₂ and H₂O. researchgate.net
The efficiency of the Fenton and photo-Fenton processes for DIPA degradation is highly dependent on several key reaction parameters, including pH, temperature, and the molar ratio of hydrogen peroxide to ferrous ions. researchgate.net
pH: The pH of the solution is a critical factor. The optimal pH for the Fenton process is typically in the acidic range of 2 to 4. researchgate.net For DIPA degradation, an optimal initial reaction pH of 2.5 has been reported. researchgate.net At pH levels below 2.0, the reaction slows due to the formation of complex iron species. researchgate.net Above pH 4.0, the generation of hydroxyl radicals decreases because of the formation and precipitation of ferric-hydroxo complexes, which reduces the availability of free iron species in the solution. researchgate.net
Temperature: Temperature also influences the degradation rate. Studies on DIPA have shown that treatment efficiency increases with rising temperature in the range of 30°C to 60°C. researchgate.net The highest degradation was observed at 60°C. However, at temperatures exceeding this, hydrogen peroxide can begin to self-decompose, which would reduce the concentration of hydroxyl radicals. researchgate.net
H₂O₂/Fe²⁺ Ratio: The molar ratio of hydrogen peroxide to ferrous sulfate is another crucial parameter. While specific optimal ratios for DIPA degradation via the photo-Fenton process are part of detailed experimental designs, a molar ratio of H₂O₂:Fe²⁺ of 95 was used in one study on the Fenton process for DIPA. researchgate.netutp.edu.my The concentrations of both H₂O₂ and Fe²⁺ have been identified as the most significant factors affecting the COD removal in the photo-Fenton treatment of DIPA. utp.edu.my
The following table summarizes the optimal conditions found for DIPA degradation using the Fenton process.
| Parameter | Optimal Value/Range | Outcome/Reason | Source(s) |
| pH | 2.5 | Maximizes hydroxyl radical generation; avoids iron precipitation. | researchgate.net |
| Temperature | 30°C - 60°C | Degradation rate increases with temperature. | researchgate.net |
| H₂O₂:Fe²⁺ Molar Ratio | 95 | Effective ratio used for DIPA degradation study. | researchgate.net |
This table outlines the optimized parameters for the degradation of DIPA using the Fenton process.
The degradation of this compound in Fenton and photo-Fenton processes is driven by the action of the hydroxyl radical (•OH). researchgate.net This highly reactive and non-selective oxidant is generated through the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), as shown in the classic Fenton reaction:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.comnih.gov
The •OH radical is a powerful oxidizing agent that can attack organic molecules like DIPA, initiating a series of oxidation reactions. nih.gov These reactions lead to the cleavage of chemical bonds within the DIPA molecule, breaking it down into smaller, less complex, and often more biodegradable intermediates. Given sufficient reaction time and reagent concentrations, these intermediates can be completely mineralized to carbon dioxide and water. researchgate.net
In the photo-Fenton process, the degradation is enhanced by the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺) upon exposure to light, which allows the catalytic cycle of iron to continue, generating more hydroxyl radicals. mdpi.com Additionally, the photolysis of hydrogen peroxide by UV light can also produce hydroxyl radicals, further contributing to the oxidative degradation of DIPA. mdpi.com
Photocatalytic degradation is another AOP that has shown promise for treating DIPA-containing wastewater. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with light of sufficient energy, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade pollutants. nih.gov
For DIPA degradation, research has focused on modifying TiO₂ to make it active under visible light, which constitutes a significant portion of the solar spectrum. scientific.netscientific.netqub.ac.uk This is achieved by doping or incorporating metals into the TiO₂ structure. For instance, iron-modified TiO₂ and bimetallic copper-iron (Cu-Fe)/TiO₂ photocatalysts have been developed and tested. scientific.netscientific.net The addition of these metals enhances the absorption of visible light and can improve the photocatalytic efficiency. scientific.net Studies have shown that using a Cu-Fe/TiO₂ catalyst under simulated sunlight can achieve up to 92% removal of DIPA. scientific.net The addition of H₂O₂ to the system, creating a heterogeneous photo-Fenton system, can further promote the removal of chemical oxygen demand (COD), with up to 80% COD removal achieved within 1.5 hours of reaction. scientific.net
The table below details the performance of different photocatalysts in the degradation of DIPA.
| Photocatalyst | Light Source | Key Findings | DIPA Removal Efficiency | Source(s) |
| Iron-modified TiO₂ | Visible Light | Achieved 100% mineralization in 2 hours under optimal synthesis conditions. | 100% | qub.ac.uk |
| Iron-modified TiO₂ (with H₂O₂) | UV and Visible Light | Addition of H₂O₂ significantly promoted COD removal. | 80% (COD removal) | scientific.net |
| Bimetallic Cu-Fe/TiO₂ | Simulated Sunlight | Bimetallic catalyst showed the best performance at pH 8. | 92% | scientific.net |
This table summarizes the effectiveness of various photocatalysts for the degradation of DIPA under visible light.
Photocatalytic Degradation of DIPA under Visible Light Irradiation
Development and Characterization of Photocatalysts (e.g., Fe/TiO₂, CeO₂-TiO₂)
The efficiency of photocatalysis heavily relies on the properties of the photocatalyst. Titanium dioxide (TiO₂) is a widely used semiconductor photocatalyst, but its performance is often enhanced by doping with metals to improve its light absorption characteristics and charge separation efficiency.
Iron-Doped Titanium Dioxide (Fe/TiO₂)
A series of iron-modified TiO₂ (Fe/TiO₂) photocatalysts have been developed to degrade DIPA, often synthesized through methods like wet impregnation and hydrolysis-hydrothermal processes. scientific.net The incorporation of iron into the TiO₂ lattice is intended to create more active sites and extend the catalyst's light absorption into the visible spectrum. qub.ac.uk Characterization of these materials is crucial to understanding their photocatalytic activity.
The addition of iron, particularly copper-iron bimetallic systems, has been shown to enhance absorbance in the visible region. scientific.net For instance, a bimetallic Cu-Fe/TiO₂ catalyst exhibited a lower band gap of 2.77 eV compared to the 3.05 eV of bare TiO₂. scientific.net This reduction in the band gap allows the photocatalyst to be activated by a broader spectrum of light, including visible light. Morphological analysis through techniques like Field Emission Scanning Electron Microscopy (FESEM) has revealed that these catalysts can form spherical agglomerates with well-dispersed iron on the TiO₂ surface. qub.ac.uk X-ray Diffraction (XRD) analysis typically confirms the crystalline nature of the synthesized nanocomposites, with anatase being the dominant phase. researchgate.net The presence of iron ions (Fe³⁺) can act as traps for both holes and electrons, which reduces the recombination rate of these charge carriers and enhances photocatalytic performance. researchgate.net
Cerium Oxide-Titanium Dioxide (CeO₂-TiO₂)
Another promising modification involves the use of cerium oxide (CeO₂). CeO₂-TiO₂ photocatalysts have been synthesized using the co-precipitation method. bcrec.id The presence of CeO₂ alters the optical properties of TiO₂, extending its light absorption from the UV to the visible region. bcrec.idsemanticscholar.org This shift is evidenced by a significant decrease in the calculated band gap energy, from 2.82 eV for pure TiO₂ to 2.30 eV for a CeO₂-TiO₂ composite synthesized with an ionic liquid. bcrec.id
The use of an ionic liquid, such as 1-ethyl-3-methyl imidazolium octylsulfate, during synthesis can act as a templating agent, leading to smaller crystallite sizes. bcrec.id For example, the average crystallite size was reduced from 20.8 nm for TiO₂ to 4 nm for the CeO₂-TiO₂ composite prepared with an ionic liquid (CeO₂-TiO₂-IL). bcrec.id This smaller size and improved surface properties contribute to enhanced photocatalytic activity. In performance tests, a CeO₂-TiO₂-IL catalyst calcined at 400°C was able to remove 82.0% of DIPA and 54.8% of the Chemical Oxygen Demand (COD) after 6 hours of reaction under visible light. bcrec.idsemanticscholar.org
Table 1: Characterization of Photocatalysts for this compound Degradation
| Photocatalyst | Synthesis Method | Key Characterization Findings | Band Gap (eV) | DIPA Removal Efficiency | Source |
|---|---|---|---|---|---|
| Fe/TiO₂ | Wet Impregnation / Hydrolysis-Hydrothermal | Similar activity under UV and visible light. | Not Specified | 80% COD removal in 1.5 h (with H₂O₂) | scientific.net |
| Cu-Fe/TiO₂ | Wet Impregnation on Microemulsion-synthesized TiO₂ | Enhanced absorbance in the visible region. | 2.77 | 92% DIPA removal | scientific.net |
| CeO₂-TiO₂-IL | Co-precipitation with Ionic Liquid | Reduced crystallite size (4 nm); Smoother surface morphology. | 2.30 | 82.0% DIPA removal in 6 h | bcrec.idsemanticscholar.org |
Response Surface Optimization of Photocatalytic Synthesis Parameters
To maximize the efficiency of photocatalysts, it is essential to optimize the conditions under which they are synthesized. Response Surface Methodology (RSM) is a statistical and mathematical tool used for modeling and analyzing problems where a response of interest is influenced by several variables. uomustansiriyah.edu.iqresearchgate.net This method is more efficient than traditional one-factor-at-a-time optimization as it accounts for the interactions between variables. uomustansiriyah.edu.iq
For the synthesis of Fe/TiO₂ photocatalysts for DIPA degradation, RSM based on a central composite design (CCD) has been employed to explore the effects of various synthesis parameters. qub.ac.uk The variables investigated typically include the percentage of iron loading, the calcination temperature, and the calcination time. The goal is to find the optimal combination of these factors that maximizes the mineralization of DIPA.
In one such study, the analysis of variance (ANOVA) showed a significant impact of these operational factors and their interactions on the photocatalytic degradation of DIPA. qub.ac.uk The model developed through RSM demonstrated a close alignment between the predicted and experimental outcomes, with a high coefficient of determination (R² = 0.9706). qub.ac.uk
The optimization process identified the following optimal conditions for the synthesis of the Fe/TiO₂ photocatalyst:
Fe Loading: 5%
Calcination Temperature: 300 °C
Calcination Time: 1 hour
Under these optimized synthesis conditions, the resulting photocatalyst exhibited significantly improved efficiency, achieving 45.78% mineralization of DIPA within the first hour and complete (100%) mineralization after 2 hours of visible light irradiation. qub.ac.uk This demonstrates the power of RSM as a tool to systematically enhance the performance of photocatalytic materials for environmental remediation. qub.ac.ukqub.ac.uk
Table 2: Response Surface Methodology (RSM) for Fe/TiO₂ Synthesis Optimization
| Parameter | Range Studied | Optimal Value |
|---|---|---|
| Fe Loading (%) | Not Specified | 5 |
| Calcination Temperature (°C) | Not Specified | 300 |
| Calcination Time (hours) | Not Specified | 1 |
| Response | Result at Optimal Conditions | Source |
| DIPA Mineralization (1 hour) | 45.78% | qub.ac.uk |
| DIPA Mineralization (2 hours) | 100% | qub.ac.uk |
Applications of Diisopropanolamine in Chemical Processes and Materials Science
Gas Sweetening and Carbon Capture Technologies
DIPA-based Solvents in Post-Combustion Carbon Capture
The application of amine scrubbing technologies for post-combustion carbon capture (PCC) from flue gas streams, such as those from power plants, is a primary strategy for reducing greenhouse gas emissions. While monoethanolamine (MEA) has traditionally been the benchmark solvent, research has expanded to include other amines like DIPA due to its favorable characteristics. DIPA is recognized for its potential in CO2 capture applications, offering benefits such as effective acid gas removal, lower corrosive effects, thermal stability, and reduced energy requirements for regeneration compared to primary amines. researchgate.net
The efficiency of a solvent in a PCC process is largely determined by its absorption kinetics (the rate at which it absorbs CO2) and its absorption capacity (the amount of CO2 it can hold).
Aqueous Solutions: Research on the reaction kinetics of CO2 in aqueous DIPA solutions has shown promising results. Studies using the stopped-flow technique to measure reaction rates found that the absorption rate of CO2 in aqueous DIPA was faster than in other tertiary amines studied and notably higher than in aqueous Methyldiethanolamine (MDEA), a widely used industrial standard. nih.gov This faster reaction rate is a critical parameter for the effective design and simulation of the absorption column in a capture plant.
Non-Aqueous Solutions: Non-aqueous amine systems are being explored as energy-efficient alternatives to conventional aqueous systems. These solvents can potentially lower the energy penalty associated with solvent regeneration. The use of organic solvents instead of water can reduce corrosion issues and may offer advantages in terms of CO2 solubility and regeneration at lower temperatures. Studies have investigated the solubility and heat of absorption of CO2 in DIPA mixed with organic solvents, indicating the potential for these systems in carbon capture applications. The reaction mechanism in non-aqueous solvents can differ, with some systems forming alkylcarbonates instead of bicarbonates.
Table 2: Kinetic Rate Constants for CO2 Absorption in Aqueous DIPA
| DIPA Concentration (mol/m³) | Temperature (K) | Second-Order Rate Constant, k2 (m³/mol·s) |
|---|---|---|
| 200 | 298.15 | 32 ± 1 |
| 200 | 308.15 | 46 ± 1 |
| 200 | 318.15 | 60 ± 2 |
| 200 | 323.15 | 76 ± 3 |
| 700 | 298.15 | 63 ± 3 |
| 700 | 308.15 | 86 ± 3 |
| 700 | 318.15 | 113 ± 5 |
| 700 | 323.15 | 146 ± 6 |
Data sourced from kinetic measurements using the stopped-flow technique. nih.gov
Blending different amines is a common strategy to create solvent systems with superior properties, combining the advantages of individual components. DIPA has been extensively studied in various blended formulations to enhance CO2 absorption performance.
DIPA/AMP Blends : The combination of DIPA with a sterically hindered amine like 2-amino-2-methyl-1-propanol (AMP) has been investigated to create a more effective solvent system. Studies have measured the equilibrium solubility of CO2 in aqueous solutions of DIPA and AMP at various blending ratios, temperatures, and pressures. researchgate.net These blends aim to leverage the high CO2 loading capacity of AMP and the favorable properties of DIPA.
DIPA/MDEA Blends : Experimental data on CO2 solubility in blended aqueous solutions of DIPA and MDEA have been measured to optimize the amine blending ratio for maximizing CO2 absorption capacity. This combination seeks to balance the kinetic advantages of a secondary amine (DIPA) with the high selectivity and low regeneration energy of a tertiary amine (MDEA).
Other Blends : Research has also explored ternary and quaternary blends. For example, the solubility of CO2 has been measured in aqueous solutions containing DIPA, N-(2-aminoethyl) ethanolamine (AEEA), and Piperazine (Pz), showing that AEEA can act as a suitable chemical activator for the DIPA solution, enriching the CO2 loading. Another study investigated blends of DIPA, AMP, and Pz for acid gas solubility.
A critical factor in the economic viability of post-combustion carbon capture is the energy required to regenerate the solvent. This process, typically accomplished by heating the CO2-rich solvent in a stripper column, breaks the chemical bonds formed during absorption and releases a concentrated stream of CO2.
DIPA-based solvents are noted for having lower energy requirements for regeneration compared to benchmark solvents like MEA. researchgate.net This advantage is attributed to a lower heat of absorption. researchgate.net For instance, the heat of regeneration for a mixed amine solvent of MEA + DIPA was found to be lower than for MEA alone, with a minimum energy requirement observed at a heating temperature of 110 °C.
Studies on blended amine systems have quantified this energy advantage. An analysis of an MEA/DIPA/H2O blend found that an optimal ratio of 4.01/25.99/70 (by weight) resulted in a minimum regeneration energy (Qregen) of 3.44 GJ/t CO2. This was 8.7% lower than a single MEA solution and 2.6% lower than a single DIPA solution, demonstrating the synergistic benefit of the blend in reducing the energy penalty of the capture process. The total regeneration energy is a sum of the sensible heat required to raise the solvent's temperature, the heat of reaction (desorption), and the latent heat for steam generation.
Computational Studies on CO2 Absorption in DIPA Systems
Computational modeling and simulation are powerful tools for understanding and optimizing CO2 capture processes at a molecular level. These studies provide insights that are difficult to obtain through experiments alone and can accelerate the development of new solvent systems.
Several computational approaches have been applied to DIPA-based systems:
Thermodynamic Modeling : The electrolyte UNIQUAC model has been used to analyze experimental data on CO2 solubility in DIPA and MDEA blended aqueous solutions, helping to understand the vapor-liquid equilibrium and optimize blending ratios.
Process Simulation : Software such as Aspen Plus® is used to simulate the entire absorption/regeneration cycle. Rate-based models within these simulators can predict the performance of different amine solvents, including blends, and estimate key parameters like energy consumption.
Machine Learning and Statistical Modeling : Advanced modeling techniques like Artificial Neural Networks (ANN) and Response Surface Methodology (RSM) have been employed to predict the CO2 solubility and partial pressure in blended aqueous solutions of DIPA and AMP. These models can accurately estimate system behavior based on parameters like amine concentrations, temperature, and pressure, with high coefficients of determination (R² > 0.99).
Quantum Chemistry (DFT) : Density Functional Theory (DFT) is a computational method used to investigate chemical reaction mechanisms at the electronic level. DFT studies can elucidate the reaction pathways, analyze active sites, and calculate energy barriers for the absorption of CO2 by amine molecules, providing a fundamental understanding of the absorption process.
These computational studies are crucial for screening new solvent candidates, optimizing process conditions, and designing more efficient and cost-effective carbon capture technologies.
Corrosion Inhibition Mechanisms and Formulations
Diisopropanolamine is recognized for its efficacy as a corrosion inhibitor, particularly in metalworking fluids and gas treatment processes. basf.comhoseachem.com Its protective capabilities are attributed to several key mechanisms that involve interaction with metal surfaces to prevent degradation.
Adsorption Processes of DIPA on Metal Surfaces
The primary mechanism by which DIPA inhibits corrosion is through adsorption onto the metal surface. As an amino alcohol, the DIPA molecule possesses nitrogen and oxygen atoms with lone pairs of electrons. These electrons facilitate the molecule's attachment to the metallic surface, a process that can occur through two primary types of adsorption:
Physisorption: This process involves weaker, electrostatic forces of attraction between the charged metal surface and the charged DIPA molecules.
Chemisorption: This involves the formation of a coordinate covalent bond between the lone pair electrons of the nitrogen and oxygen atoms in DIPA and the vacant d-orbitals of the metal atoms. mdpi.com This stronger bond results in a more stable and robust protective layer.
The adsorption of DIPA molecules creates a protective film that displaces water and other corrosive agents from the metal's surface, thereby preventing the electrochemical reactions that lead to corrosion. arkema.com
Film Formation and Barrier Mechanisms
Following adsorption, DIPA molecules form an organized, thin protective film on the metal. This film acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.com The effectiveness of this barrier is dependent on the integrity and density of the film. A well-formed DIPA layer prevents corrosive species, such as acids and dissolved gases, from reaching the metal substrate. This mechanism is crucial in applications like gas sweetening, where metal equipment is exposed to acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). hoseachem.comripublication.com The protective film formed by DIPA significantly reduces the rate of corrosion in such aggressive environments. researchgate.net
DIPA as a Mixed-Type Corrosion Inhibitor
Corrosion inhibitors are often classified by their mechanism of action on the electrochemical corrosion cell, which consists of anodic and cathodic sites. DIPA is considered a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (reduction reaction) processes. researchgate.net
Anodic Inhibition: By adsorbing onto the anodic sites, DIPA slows down the oxidation of the metal.
Cathodic Inhibition: Simultaneously, its adsorption at cathodic sites hinders the reduction reactions, such as the evolution of hydrogen.
Corrosivity of DIPA/Sulfolane Mixtures in Gas Treating
In the natural gas industry, aqueous mixtures of DIPA and sulfolane are commonly used in the Sulfinol process to remove acidic gases like H₂S and CO₂. ripublication.com While effective for gas sweetening, the corrosivity of these solvent mixtures is a significant operational concern. Research has shown that the corrosion rates of carbon steel in DIPA/sulfolane mixtures are influenced by several factors, including the acid gas loading and whether the solvent is freshly prepared or regenerated.
A study on the corrosiveness of these mixtures presented the following findings:
| Solvent Condition | Acid Gas Loading (mol sour gas/mol DIPA) | Temperature | Corrosion Rate (mm/y) |
| Freshly Prepared DIPA/Sulfolane | Varied | 85 °C | 0.1 - 0.2 |
| Regenerated DIPA/Sulfolane | < 0.74 | 85 °C | ~0.02 |
| Regenerated DIPA/Sulfolane | > 0.82 | 85 °C | > 0.2 (max of 0.5) |
This table presents data on the corrosion rates of low alloy pressure vessel steel in DIPA/sulfolane mixtures under simulated gas treating conditions.
For freshly prepared mixtures, corrosion rates were relatively stable regardless of the acid gas loading. However, for regenerated solvent taken from an operating plant, a distinct threshold was observed. Below a loading of approximately 0.74 mol of sour gas per mol of DIPA, the corrosion rate was minimal. Above a loading of 0.82, the corrosion rate increased by an order of magnitude. This suggests that degradation products in the regenerated amine solution may play a complex role in the corrosion process.
Advanced Materials and Polymer Science
Beyond its role in corrosion inhibition, this compound serves as a crucial building block and cross-linking agent in the field of polymer science, particularly in the synthesis of polyurethanes. basf.com
DIPA in Polyurethane Foam Synthesis
Polyurethane (PU) foams are produced through the reaction of polyols (compounds with multiple hydroxyl groups) and isocyanates. The properties of the resulting foam can be tailored by using various additives, including cross-linkers and chain extenders.
This compound, with its one secondary amine group and two secondary hydroxyl groups, functions effectively as a cross-linking agent in the production of rigid and flexible polyurethane foams. google.comgoogleapis.com During the polymerization process, the hydroxyl groups of DIPA react with isocyanate groups to form urethane linkages. The amine group can also react with isocyanates to form urea linkages. These reactions integrate DIPA into the polymer structure, creating cross-links between the polymer chains.
The introduction of these cross-links increases the rigidity and thermal stability of the foam. google.comjustia.com By varying the amount of DIPA in the formulation, manufacturers can precisely control the degree of cross-linking, thereby influencing the mechanical properties of the final polyurethane product, such as its hardness, density, and compressive strength. googleapis.com
DIPA in Boronic Ester Hydrogel Systems
This compound (DIPA) has been instrumental in the development of novel boronic ester hydrogels with significantly enhanced stability. acs.org Boronic ester hydrogels are a class of materials widely utilized in biomedicine due to their responsiveness to various disease-related stimuli. figshare.com However, a primary limitation for their broader application has been their low hydrolytic stability. acs.orgnih.gov
Recent research has led to the creation of a this compound boronic ester (DIPAB) hydrogel, which represents the most hydrolytically stable boronic ester cross-linked network documented to date. acs.orgfigshare.com A systematic study, from the molecular level to the three-dimensional hydrogel network, revealed that DIPAB hydrogels possess substantially greater hydrolytic stability and dynamic exchange activation energy compared to their diethanolamine (B148213) boronic ester (DEAB) counterparts. acs.org This enhanced stability addresses a critical challenge in the field, paving the way for new applications, particularly in areas requiring long-term performance, such as sustained drug release systems. acs.org The improved properties of DIPAB hydrogels, including mechanical strength and operating temperature, are a direct result of this increased stability. acs.org
Hydrolytic Stability Enhancement via Boron-Nitrogen Internal Coordination
The superior hydrolytic stability of this compound boronic ester (DIPAB) hydrogels is primarily attributed to the formation of an internal boron-nitrogen coordination bond (B-N). acs.org This intramolecular coordination is a key design feature that stabilizes the boronic ester linkage against hydrolysis. acs.org
The introduction of a methyl group in the this compound structure, as compared to diethanolamine, is crucial for this enhanced stability. acs.org Analyses of molecular structure and electron density clarify that the methyl group improves stability through several mechanisms: acs.org
Steric Effect : The bulkier methyl group provides steric hindrance, physically shielding the reactive centers from attack by water molecules. acs.org
Enhanced Conjugation : The methyl group enhances the conjugation effect within the molecule. acs.org
Increased Covalent Character : It increases the covalent character of the boron-nitrogen coordination bond. acs.org
Reduced Ring Tension : The structure results in a reduction of the tension within the five-membered ring formed by the coordination complex. acs.org
Density functional theory (DFT) calculations have been used to identify the relative potential energy of the hydrolysis process, confirming the higher stability of the DIPAB system. acs.org Research indicates that the hydrolytic stability and dynamic exchange activation energy of DIPAB are approximately five times higher than those of diethanolamine boronic ester (DEAB). acs.org
Table 1: Comparative Stability of Boronic Ester Hydrogels
| Property | This compound Boronic Ester (DIPAB) | Diethanolamine Boronic Ester (DEAB) |
| Relative Hydrolytic Stability | ~5 times higher | Baseline |
| Relative Dynamic Exchange Activation Energy | ~5 times higher | Baseline |
DIPA as a Chemical Intermediate in Specialty Chemicals
This compound (DIPA) is a versatile and fundamental chemical intermediate used in the synthesis of a wide range of more complex molecules and specialty chemicals. dow.comnbinno.com Its reactive functional groups enable numerous chemical transformations, making it a crucial building block in various industrial sectors. nbinno.com As an intermediate, DIPA contributes to the production of materials used in pharmaceuticals, agricultural chemicals, and specialty polymers. nbinno.com
The applications of DIPA as a chemical intermediate are diverse, leveraging its unique molecular structure. univarsolutions.com It serves as a precursor in the manufacturing of triazine-based corrosion inhibitors and is used to produce a specific ß-hydroxyalkylamide which acts as a crosslinker in polyester (B1180765) powder coatings. dow.comrxmarine.com Furthermore, its pendent functionality allows it to be used as a cross-linking agent and a building block for polyurethanes. rxmarine.com In the rubber industry, DIPA is an intermediate in the preparation of vulcanization accelerators. rxmarine.com
Table 2: Applications of this compound as a Chemical Intermediate
| Industry/Application Area | Specific Use |
| Coatings | Intermediate for crosslinkers in polyester powder coatings. rxmarine.com |
| Polymers | Building block for polyurethanes. rxmarine.com |
| Corrosion Inhibition | Building block for triazine-based corrosion inhibitors. dow.com |
| Metalworking | Used in the synthesis of lubricant additives. palmerholland.com |
| Agrochemicals | Intermediate in the production of pesticides with herbicidal properties (e.g., Diallate). univarsolutions.comrxmarine.com |
| Rubber Manufacturing | Intermediate in the synthesis of vulcanization accelerators. rxmarine.com |
| Photography | Used in the manufacturing of photographic intermediates. rxmarine.com |
Diisopropanolamine in Pharmaceutical and Biomedical Research
DIPA in Drug Formulation and Delivery Systems
As a secondary amino alcohol, DIPA serves as a crucial excipient in pharmaceutical preparations, particularly in topical dosage forms where it functions as a buffering agent or alkalizer to maintain the desired pH. nih.gov Its ability to form stable emulsions is also a key property in the formulation of creams and lotions. nih.gov Beyond these conventional roles, research has focused on harnessing DIPA to create novel drug delivery technologies, such as ionic liquids for enhanced transdermal delivery.
The stratum corneum presents a formidable barrier to the transdermal delivery of many therapeutic agents. nih.govresearcher.life Ionic liquids (ILs), which are salts in a liquid state, have emerged as a promising technology to overcome this barrier. researcher.lifenih.govmdpi.com Specific research has demonstrated that ILs created through the neutralization of diisopropanolamine with highly biocompatible aliphatic carboxylic acids, such as octanoic acid or isostearic acid, can serve as safe and effective enhancers for transdermal drug absorption. nih.gov
A study investigating these DIPA-based ILs assessed their ability to enhance the skin permeability of both a hydrophilic compound (phenol red) and a hydrophobic drug (tulobuterol). nih.gov The findings indicated that the permeation enhancing effect was significantly more pronounced when the formulation was in an acid-excess state compared to a neutral state. nih.gov Spectroscopic analysis revealed that in this acid-excess condition, the DIPA-based ILs interact with the surplus aliphatic carboxylic acids through hydrogen bonds. This interaction leads to the formation of a molecular assembly, or "liquid salt mixture," which is believed to be the primary driver of the enhanced drug permeation. nih.gov
| Component Type | Specific Compound | Role in Study |
|---|---|---|
| Aliphatic Amine | This compound (DIPA) | Base for Ionic Liquid |
| Aliphatic Carboxylic Acid | Octanoic Acid | Acid for Ionic Liquid |
| Aliphatic Carboxylic Acid | Isostearic Acid | Acid for Ionic Liquid |
| Hydrophilic Model Drug | Phenol Red | Permeant |
| Hydrophobic Model Drug | Tulobuterol | Permeant |
The primary mechanism by which many enhancers facilitate transdermal drug delivery involves the disruption of the highly ordered lipid structure of the stratum corneum. mdpi.com The DIPA-based ionic liquids operate through a related mechanism. The formation of a molecular assembly incorporating the drug is a key feature. nih.gov This can be understood in the context of ion-pairing, a strategy used to increase the permeation of ionized drugs. dow.com
Ion-pairing involves the association of an ionized drug with an oppositely charged species (a counter-ion) to form a neutral, more lipophilic complex. mdpi.com This neutral ion-pair can more easily partition from the aqueous vehicle into the lipid environment of the skin barrier. dow.com Although DIPA itself is used to form the cation of the ionic liquid, the principle is analogous. The resulting "liquid salt mixture" acts as a carrier, effectively shielding the charge of hydrophilic drugs and improving the solubility and transport of hydrophobic drugs through the lipid matrix of the skin. nih.gov The amphiphilic nature of the ionic liquids and the associated carboxylic acids facilitates the fluidization of the lipid bilayers in the stratum corneum, creating pathways for the drug to permeate more effectively. mdpi.com
Biological Interactions and Mechanisms of Action
Taurine is an abundant amino acid with crucial biological functions related to its charged sulfonate (SO3-) group. nih.gov Recent studies have investigated the molecular interactions between DIPA and taurine. Using Fourier transform infrared spectroscopy, researchers have identified the formation of a hydrogen bond between the sulfonate group of taurine and the amine group of DIPA (SO₃⁻···HN). nih.govnih.gov
This interaction leads to the formation of hydrophobic DIPA-taurine clusters. nih.gov Light scattering experiments have shown that this clustering effect reduces the miscibility of DIPA in water, an effect that is more pronounced with DIPA compared to other amines. nih.govnih.gov This interaction has the potential to affect the biological function of taurine, which is involved in processes like membrane stabilization and calcium ion binding. nih.gov Understanding this interaction is important for assessing the potential biological impacts of DIPA exposure. nih.gov
| Aspect | Finding | Method of Observation |
|---|---|---|
| Type of Interaction | Hydrogen Bonding (SO₃⁻···HN) | Fourier Transform Infrared Spectroscopy |
| Result of Interaction | Formation of hydrophobic amine-taurine clusters | Light Scattering |
| Effect on DIPA | Decreased miscibility in water | Light Scattering, Bottle Tests |
| Potential Biological Consequence | Alteration of taurine's biological function | Inference from Interaction Data |
There is currently a lack of published scientific literature specifically investigating the psychoactive properties of this compound or its direct analogues. While the broader class of phenethylamines and related compounds contains many psychoactive substances, research has not been extended to DIPA derivatives in this context. Therefore, no specific psychoactive mechanisms or structure-activity relationships can be reported at this time.
The biocompatibility of DIPA is a key consideration for its use in pharmaceutical products. Toxicological studies have been conducted to establish its safety profile. In animal studies, DIPA has demonstrated low acute toxicity when administered orally or dermally. dntb.gov.ua However, it is classified as a moderate skin irritant and a severe ocular irritant, particularly at high concentrations. dntb.gov.ua
Pharmacokinetic studies in rats provide further insight into its biocompatibility, especially for topical applications. Following dermal application, DIPA exhibits slow absorption. nih.gov The absorbed compound does not accumulate in tissues and is rapidly excreted, primarily unchanged, in the urine. nih.gov The systemic bioavailability from dermal exposure is low. nih.gov These findings suggest that toxicologically significant concentrations of DIPA are unlikely to be reached in the systemic circulation from the repeated dermal application of products containing low concentrations (e.g., ≤1%) of DIPA. nih.gov The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that DIPA is safe for use in cosmetic ingredients at the current practices of use and concentration, with the stipulation that it should not be used in formulations containing N-nitrosating agents. nih.gov
Design and Synthesis of Myricetin Derivatives Containing DIPA Structure for Biological Activity
In the quest for novel therapeutic agents, researchers have explored the synthesis of hybrid molecules that combine the structural features of different bioactive compounds. One such endeavor involves the integration of the this compound (DIPA) moiety with myricetin, a naturally occurring flavonoid known for its diverse pharmacological properties. nih.govmdpi.com This strategic combination aims to leverage the biological activities of both parent molecules, potentially leading to the development of new compounds with enhanced efficacy against various pathogens.
A series of myricetin derivatives incorporating a this compound structure have been designed and synthesized. nih.govacs.org The rationale behind this molecular design is based on the established antibacterial and antiviral activities associated with isopropanolamine structural units, which are present in several drug molecules. acs.org By introducing the this compound group into the myricetin scaffold, researchers anticipated the creation of novel compounds with significant biological potential. acs.org The synthesis of these derivatives has been successfully achieved and their chemical structures confirmed through various analytical techniques. acs.org
Subsequent in vitro evaluations of these synthesized compounds have demonstrated their inhibitory effects against a range of fungal and bacterial pathogens. nih.govacs.org Notably, specific derivatives have shown promising activity against particular pathogens, surpassing the efficacy of existing control agents in some cases.
Research Findings on Myricetin-DIPA Derivatives:
Compound A12: Exhibited the most potent inhibitory effect against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice leaf blight. nih.govacs.org Its EC50 value was determined to be 4.9 μg/mL, which is superior to that of zinc-thiazole (ZT; EC50 = 7.3 μg/mL) and thiodiazole-copper (TC; EC50 = 65.5 μg/mL). nih.govacs.org
Compound A25: Demonstrated the strongest inhibitory activity against the fungal pathogen Phomopsis sp. (Ps), with an EC50 value of 17.2 μg/mL. nih.govacs.org This was more effective than the commercial fungicide azoxystrobin (Az; EC50 = 22.3 μg/mL). nih.govacs.org
The curative and protective activities of these compounds were further investigated in vivo. At a concentration of 200 μg/mL, compound A12 showed a curative activity of 40.7% and a protective activity of 44.8% against rice leaf blight, outperforming both ZT and TC. nih.gov Similarly, compound A25 exhibited a curative activity of 70.1% against kiwi soft rot disease, which was better than that of azoxystrobin (62.8%). nih.gov
The table below summarizes the in vitro inhibitory activity of selected myricetin-DIPA derivatives compared to standard control agents.
| Compound | Target Pathogen | EC50 (μg/mL) | Control Agent | Control EC50 (μg/mL) |
| A12 | Xanthomonas oryzae pv. oryzae (Xoo) | 4.9 | Zinc-Thiazole (ZT) | 7.3 |
| Thiodiazole-Copper (TC) | 65.5 | |||
| A25 | Phomopsis sp. (Ps) | 17.2 | Azoxystrobin (Az) | 22.3 |
Further studies have also indicated that several other derivatives, including A8, A10, A11, A13, A17, and A26, exhibited 100% inhibition rates against Xoo at concentrations of 50 and 100 μg/mL, which was superior to myricetin, TC, and ZT. acs.org Preliminary investigations into the mechanism of action of these compounds involved fluorescence microscopy, scanning electron microscopy, and biofilm formation assays. nih.gov
Analytical Methodologies for Diisopropanolamine Quantification
Spectroscopic Techniques (e.g., FT-IR, NMR) for DIPA Characterization and Interaction Studies
Spectroscopic methods are fundamental tools for the structural elucidation and characterization of Diisopropanolamine. thermofisher.com Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies provide detailed information about the molecule's functional groups and atomic connectivity, respectively. thermofisher.com
Fourier Transform Infrared (FT-IR) Spectroscopy is primarily used to identify the functional groups present within the DIPA molecule. thermofisher.com The infrared spectrum of DIPA displays characteristic absorption bands corresponding to the vibrations of its covalent bonds. Key spectral features include a broad band in the 3600-3100 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the hydroxyl groups, often overlapping with the N-H stretching of the secondary amine. Other significant peaks include C-H stretching vibrations from the alkyl groups (typically 2970-2850 cm⁻¹), C-O stretching (around 1100-1000 cm⁻¹), and N-H bending vibrations. chemicalbook.comthermofisher.com These spectral signatures allow for the unambiguous confirmation of DIPA's chemical structure and can be used to study interactions, such as hydrogen bonding, with other molecules, which would cause shifts in the characteristic peak positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise details about the molecular structure of DIPA by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C. thermofisher.com
¹H NMR: The proton NMR spectrum of DIPA shows distinct signals for the different types of hydrogen atoms in the molecule. chemicalbook.com The protons of the methyl groups (CH₃) typically appear as a doublet, while the methine (CH) and methylene (CH₂) protons produce more complex multiplets due to spin-spin coupling with neighboring protons. chemicalbook.comnih.gov The protons of the hydroxyl (OH) and amine (NH) groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It will show distinct peaks for the methyl (CH₃) carbons, the methine carbons bonded to the hydroxyl groups (CH-OH), and the methylene carbons adjacent to the nitrogen atom (CH₂-N).
These spectroscopic techniques are powerful for confirming the identity and purity of DIPA. thermofisher.com In interaction studies, changes in the chemical shifts or peak shapes in NMR spectra, or shifts in vibrational frequencies in FT-IR spectra, can provide evidence of interactions between DIPA and other chemical species. setu.ie
| Technique | Parameter | Characteristic Value/Region |
|---|---|---|
| FT-IR | O-H / N-H Stretching | ~3600-3100 cm⁻¹ (Broad) |
| FT-IR | C-H Stretching | ~2970-2850 cm⁻¹ |
| FT-IR | C-O Stretching | ~1100-1000 cm⁻¹ |
| ¹H NMR | CH₃ Protons | Doublet |
| ¹H NMR | CH and CH₂ Protons | Multiplets |
| ¹H NMR | OH / NH Protons | Broad Singlets |
Chromatographic Techniques (e.g., HPLC) for DIPA Quantification in Environmental and Biological Samples
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of DIPA in complex environmental and biological samples. uhplcs.comnih.gov Due to DIPA's lack of a strong chromophore, direct detection by UV-Vis is often not sensitive enough for trace analysis. thermofisher.com Therefore, methods typically involve a pre-column derivatization step to attach a UV-absorbing or fluorescent tag to the DIPA molecule. thermofisher.comgov.bc.ca
A common method for analyzing DIPA in water and soil samples involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). gov.bc.ca This reaction transforms the secondary amine into a product with strong UV absorbance and fluorescence properties, significantly enhancing detection sensitivity. gov.bc.ca The derivatized DIPA is then separated using reversed-phase HPLC on an octadecylsilyl (C18) column. gov.bc.ca
The general procedure for sample analysis includes:
Sample Preparation: Water samples are typically filtered, while soil samples require an extraction step, often using dilute acid followed by filtration and pH adjustment. gov.bc.ca
Derivatization: The sample extract is mixed with a borate buffer (to maintain a basic pH, e.g., pH 9.5) and the FMOC-Cl reagent in acetonitrile. The mixture is incubated to ensure complete reaction. gov.bc.ca
Analysis: The derivatized sample is injected into the HPLC system. Separation is achieved using a C18 column with a mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like acetonitrile. gov.bc.ca Detection is performed using a UV or fluorescence detector. gov.bc.ca
While retention time provides initial identification, confirmation by a secondary method like mass spectrometry is recommended if interference is suspected. gov.bc.ca This HPLC-based approach is performance-based, allowing laboratories to modify the method to improve efficiency, provided all performance requirements are met. gov.bc.ca The method detection limits can reach levels as low as 100 µg/L in water and 0.10 mg/kg in soils. gov.bc.ca
| Parameter | Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) gov.bc.ca |
| Derivatization Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) gov.bc.ca |
| Stationary Phase (Column) | Octadecylsilyl (C18), Reversed-Phase gov.bc.ca |
| Detection | UV or Fluorescence Detection gov.bc.ca |
| Matrix | Water (Freshwater, Seawater, Groundwater, Wastewater), Soil, Sediment gov.bc.ca |
| Approx. Method Detection Limit | 100 µg/L (waters), 0.10 mg/kg (soils) gov.bc.ca |
Mass Spectrometry Applications for DIPA and its Metabolites/Degradation Products
Mass spectrometry (MS) is a powerful analytical technique used for the sensitive and specific detection and identification of DIPA, its metabolites, and degradation products. nih.gov It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio (m/z). nist.govnist.gov
For DIPA itself, electron ionization (EI) mass spectrometry typically results in a molecular ion peak (the molecule with one electron removed) and several fragment ions. nist.gov The fragmentation pattern is a unique fingerprint that can be used to confirm the identity of the compound. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for DIPA. nist.gov
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes the method of choice for analyzing trace levels of compounds in complex matrices. nih.govnih.gov LC-MS is particularly valuable for studying the fate of DIPA in biological and environmental systems.
Metabolite Identification: In biological systems, DIPA may undergo metabolic transformations. Mass spectrometry can be used to identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, conjugation). nih.govswan.ac.uk The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting a selected parent ion and analyzing its daughter ions. nih.gov
Degradation Product Analysis: In industrial or environmental settings, DIPA can degrade over time. Techniques like Direct Sample Analysis Time-of-Flight (DSA-TOF) mass spectrometry have been used to rapidly quantify degradation products in similar amine solutions without extensive sample preparation. ku.ac.ae This approach allows for quick identification and monitoring of unwanted byproducts. ku.ac.ae
The use of mass spectrometry provides high sensitivity and selectivity, making it an indispensable tool for comprehensive studies on DIPA, from simple identification to complex metabolic and degradation pathway elucidation. nih.gov
| Parameter | Value/Information |
|---|---|
| Chemical Formula | C₆H₁₅NO₂ nist.gov |
| Molecular Weight | 133.19 g/mol nist.gov |
| Ionization Technique | Electron Ionization (EI) is common for reference spectra nist.gov |
| Coupled Techniques | Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov |
| Primary Application | Identification of DIPA, metabolites, and degradation products nih.govku.ac.ae |
Future Research Directions and Emerging Applications of Diisopropanolamine
Integration of DIPA in Sustainable Chemical Processes
The push for greener and more sustainable industrial practices has highlighted the potential of Diisopropanolamine in several key areas. A significant focus of future research is its application in carbon capture and utilization technologies, which are critical for mitigating greenhouse gas emissions.
One of the primary uses of DIPA is in gas sweetening processes to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas streams. iaea.org Research is ongoing to enhance the efficiency and reduce the energy penalty associated with the regeneration of DIPA-based solvents used in these processes. specialchem.com Studies have shown that aqueous mixtures of DIPA, when combined with other compounds like amino acids (e.g., L-arginine), can exhibit favorable CO₂ absorption capacities at high pressures. nih.gov The relatively low heat of reaction generated when DIPA reacts with acidic gases contributes to lower energy consumption during the solvent regeneration phase. iaea.org
Future research aims to develop novel multi-component amine-amino acid solvents that include DIPA for more efficient carbon capture. nih.gov The goal is to create systems that not only have high absorption capacity but also exhibit favorable kinetics and thermal stability. nih.gov Furthermore, DIPA's properties as a surfactant, emulsifier, and neutralizing agent are being leveraged in the development of environmentally friendly cleaning solutions, aligning with the increasing demand for green chemistry. greenamines.com
Table 1: Key Properties of this compound for Sustainable Processes
| Property | Relevance to Sustainable Processes |
|---|---|
| Acid Gas Absorption | Enables the removal of CO₂ and H₂S from industrial gas streams, contributing to cleaner energy. iaea.org |
| Low Reaction Heat | Reduces the energy required for solvent regeneration in carbon capture systems, lowering operational costs and environmental footprint. iaea.org |
| Surfactant Properties | Acts as a wetting and cleaning agent, making it a key ingredient in eco-friendly cleaning formulations. greenamines.com |
| Emulsifying Agent | Stabilizes emulsions, enhancing the performance and consistency of green cleaning products. greenamines.com |
| Neutralizing Agent | Effectively neutralizes acids and bases, a crucial function in various sustainable product formulations. greenamines.com |
Novel Catalytic Applications of DIPA and its Derivatives
While DIPA itself is primarily known as a chemical intermediate and neutralizing agent, its derivatives are emerging as effective catalysts in various polymerization reactions. This opens up a new avenue for research into designing and synthesizing novel catalysts based on the DIPA molecular structure.
A notable application is in the production of polyurethane foams. Specific derivatives of DIPA, such as N-(3-Dimethylaminopropyl)-N',N'-diisopropanolamine, function as low-emission, gel-type catalysts. specialchem.comgreenamines.commofanpu.com These catalysts are valued for their ability to promote the desired gelling reaction while exhibiting good flowability, which is crucial for manufacturing high-quality flexible, semi-rigid, and rigid polyurethane foams. greenamines.commofanpu.com
The key advantage of these DIPA-derived catalysts is their reactive nature. The hydroxyl groups within their structure can react with isocyanates, incorporating the catalyst molecule into the polymer matrix. greenamines.com This covalent bonding significantly reduces the emission of volatile organic compounds (VOCs) from the final product, addressing environmental and health concerns associated with traditional catalysts. greenamines.com
Future research in this area will likely focus on:
Synthesizing new DIPA derivatives with tailored catalytic activities for specific polyurethane applications.
Investigating the structure-activity relationship of these catalysts to optimize their performance in terms of reaction speed, selectivity, and the physical properties of the resulting polymer.
Exploring the potential of DIPA-based catalysts in other polymerization reactions beyond polyurethanes.
Advanced Materials Development with DIPA as a Key Component
This compound's bifunctional nature, possessing both amine and alcohol groups, makes it a valuable building block for the synthesis of advanced materials. Its ability to act as a cross-linking agent and a monomer is being explored for the development of polymers with enhanced properties.
In the coatings industry, DIPA serves as an intermediate in the production of ß-hydroxyalkylamides, which are used as cross-linkers in durable polyester (B1180765) powder coatings. basf.combasf.com Due to its pendent functionality, DIPA itself can be used as a cross-linking agent and as a building block for polyurethanes, contributing to the polymer's final structure and properties. basf.combasf.com
A recent and promising area of research is the use of DIPA in the creation of novel hydrogels for biomedical applications. A study published in 2024 detailed the development of a this compound boronic ester (DIPAB) hydrogel. acs.org This hydrogel demonstrated significantly greater hydrolytic stability compared to similar materials, a critical factor for applications requiring long-term performance. acs.org The enhanced stability is attributed to the steric effects and stronger covalent character of the boron-nitrogen coordination bond introduced by the DIPA structure. acs.org This innovative hydrogel was successfully used for the sustained release of a drug, promoting skin healing in animal models. acs.org
This research opens up new possibilities for designing responsive and recyclable cross-linked polymers and dynamic hydrogels for applications such as:
Controlled drug delivery systems
Tissue engineering scaffolds
Smart materials that respond to environmental stimuli
Table 2: Applications of DIPA in Advanced Materials
| Application Area | Role of DIPA | Resulting Material/Product |
|---|---|---|
| Coatings | Intermediate for cross-linkers | Polyester powder coatings basf.combasf.com |
| Polymers | Building block / Cross-linking agent | Polyurethanes basf.combasf.com |
| Biomedical | Key component of hydrogel network | this compound boronic ester (DIPAB) hydrogel for drug release acs.org |
Enhanced Bioremediation Strategies for DIPA Contamination
As an industrial chemical, spills and improper disposal of this compound can lead to soil and groundwater contamination. Consequently, there is a growing need for effective and environmentally friendly remediation strategies. Research has demonstrated that DIPA is biodegradable under various environmental conditions, making bioremediation a viable approach.
Studies have shown that microbial populations can mineralize DIPA under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. nih.govcdnsciencepub.com Aerobic mixed cultures have been observed to convert a significant percentage of DIPA into carbon dioxide. nih.govcdnsciencepub.com Even at low temperatures typical of groundwater in some regions (e.g., 8°C), DIPA biodegradation has been observed. iaea.orgnih.gov
Under anaerobic conditions, the biodegradation of DIPA has been documented in the presence of different electron acceptors, including nitrate, Mn(IV), and Fe(III). iaea.orgnih.gov This metabolic versatility of microorganisms is crucial for in-situ bioremediation, where environmental conditions can vary significantly.
Future research in this domain is directed towards:
Isolating and characterizing more efficient DIPA-degrading microbial strains.
Understanding the metabolic pathways involved in DIPA degradation to optimize the process.
Developing and implementing enhanced bioremediation technologies, such as bioaugmentation (adding specialized microbes) and biostimulation (adding nutrients to stimulate native microbes), for contaminated sites.
Investigating the impact of co-contaminants, such as sulfolane (often used with DIPA in the Sulfinol™ process), on the biodegradation of DIPA. tandfonline.com
Deeper Exploration of DIPA's Biological and Pharmacological Effects
While this compound is primarily an industrial chemical, understanding its interaction with biological systems is crucial for assessing its environmental impact and potential for future applications. Research into its biological and pharmacological effects is an emerging field.
Pharmacokinetic studies in rats have shown that DIPA is slowly absorbed through the skin and is rapidly eliminated, primarily unchanged, in the urine. nih.gov This suggests that the compound does not tend to accumulate in tissues. nih.gov Toxicological assessments have found DIPA to be slightly to practically nontoxic in acute oral studies in animals. cir-safety.org
At the cellular level, DIPA has been used to study its effects on choline uptake and phospholipid synthesis in Chinese hamster ovary (CHO) cells. chemicalbook.com Such studies provide insights into the fundamental ways in which alkanolamines can interact with cell membranes and metabolic processes.
While DIPA itself is not being developed as a pharmaceutical, the broader class of amino alcohols and their derivatives often exhibit interesting pharmacological properties. Future research could explore the synthesis of novel DIPA derivatives to investigate their potential biological activities. This could include screening for antimicrobial, anti-inflammatory, or other therapeutic effects. The development of the DIPAB hydrogel for drug delivery is a prime example of how modifying the DIPA structure can lead to valuable biomedical applications. acs.org A deeper understanding of DIPA's biological interactions will be essential for designing safe and effective materials and technologies that incorporate this versatile compound.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Diisopropanolamine (C₆H₁₅NO₂) in laboratory settings?
- Methodological Answer : this compound synthesis typically involves the reaction of isopropylamine with propylene oxide under controlled alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C peaks at δ 1.05–1.15 ppm for methyl groups and δ 3.4–3.6 ppm for hydroxyl protons) and infrared (IR) spectroscopy to identify amine (–NH) and hydroxyl (–OH) functional groups (stretching bands at ~3350 cm⁻¹ and ~1050 cm⁻¹, respectively). Purity validation should adhere to pharmacopeial standards (≥98.0% by titration or HPLC) .
Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. Calibration curves using deuterated internal standards (e.g., D₃-Diisopropanolamine) improve precision. Sample preparation should include derivatization (e.g., silylation) to enhance volatility for GC-MS. Limit of detection (LOD) values below 0.1 ppm are achievable with optimized protocols .
Q. What physicochemical properties of this compound are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer : Key properties include:
- Density : 1.004 g/mL at 25°C (critical for volumetric dosing) .
- Solubility : Miscible in water and polar solvents (e.g., ethanol), but forms precipitates in acidic conditions (pH < 5).
- Thermal Stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature studies .
Advanced Research Questions
Q. What experimental models are suitable for investigating this compound’s mechanism of action in phospholipid metabolism?
- Methodological Answer : In vitro models (e.g., Chinese hamster ovary cells) are effective for studying choline uptake inhibition and phospholipid synthesis disruption. Dose-response experiments (0.1–10 mM) should measure radiolabeled choline incorporation (e.g., ³H-choline) and phosphatidylcholine levels via thin-layer chromatography. Confounding factors like cell viability (MTT assay) must be controlled .
Q. How can researchers resolve contradictions in this compound’s toxicity profile (e.g., dermal vs. systemic effects)?
- Methodological Answer : Comparative studies using in vivo (e.g., Fischer 344 rats) and ex vivo (human skin explants) models are critical. For dermal toxicity, patch testing (OECD 439) assesses irritation potential, while systemic toxicity requires pharmacokinetic profiling (e.g., intravenous vs. dermal administration in rats, measuring AUC and clearance rates). Interspecies differences in metabolic pathways (e.g., hepatic vs. dermal metabolism) should be analyzed via cytochrome P450 inhibition assays .
Q. What computational approaches are available for predicting this compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT for reaction energetics) and molecular dynamics simulations to predict hydrolysis rates and metabolite formation. Databases like CAMEO Chemical provide ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms). Experimental validation via OECD 301B biodegradation tests (28-day incubation) is essential for model refinement .
Q. How can researchers design studies to assess this compound’s stability under industrial or biomedical storage conditions?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under varying humidity (40–75% RH) and temperature (25–40°C) conditions, with periodic HPLC analysis to detect degradation products (e.g., propylene oxide derivatives). For biomedical applications, compatibility studies with common excipients (e.g., polyethylene glycol) are necessary .
Q. What advanced spectroscopic techniques elucidate this compound’s interaction with biological macromolecules (e.g., proteins)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities with serum albumin or membrane receptors. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies coordination sites with metal ions (e.g., Zn²⁺) in enzymatic systems .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., variable toxicity thresholds), apply Hill’s criteria for causation: strength of association, consistency across models, and biological plausibility. Meta-analyses of existing datasets (e.g., IARC monographs) are recommended .
- Statistical Tools : Multivariate regression models (e.g., PCA for spectroscopic data) and Bayesian networks improve reproducibility in dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
